N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-8(5-11-4-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRPEDYWQLEFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250274 | |
| Record name | N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-71-1 | |
| Record name | N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209459-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide typically involves the reaction of 5-bromopyridine-3-amine with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloropyridin-3-YL)cyclopropanecarboxamide
- N-(5-Fluoropyridin-3-YL)cyclopropanecarboxamide
- N-(5-Iodopyridin-3-YL)cyclopropanecarboxamide
Uniqueness
N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Biological Activity
N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide is an organic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, influencing multiple physiological pathways.
Key Biological Activities
- Anticancer Activity : The compound has shown promise in modulating pathways related to cancer cell proliferation and survival. Its structural characteristics facilitate interactions with key targets involved in cancer biology.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce the release of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from damage associated with neurodegenerative diseases.
The mechanism of action for this compound is believed to involve its interaction with specific enzymes or receptors. The bromine atom's presence and the cyclopropane ring play crucial roles in determining the compound's binding affinity and specificity, which can modulate biological pathways leading to various physiological effects .
Case Studies and Experimental Results
- GSK-3β Inhibition : A significant study identified this compound as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value indicating potent inhibitory activity. This inhibition is relevant for conditions like Alzheimer's disease, where GSK-3β contributes to neuroinflammation and tau hyperphosphorylation .
- Cytotoxicity Assessment : In vitro studies assessed cytotoxic effects using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound exhibited no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
Data Tables
| Study Focus | IC50 Value (nM) | Cell Line Tested | Observations |
|---|---|---|---|
| GSK-3β Inhibition | 70 | HT-22 | Effective inhibition without cytotoxicity |
| Anti-inflammatory Activity | - | BV-2 | Reduced NO, IL-6, and TNF-α release |
| Cytotoxicity in Neuronal Cells | >100 | HT-22 | High safety margin |
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(5-Bromopyridin-2-YL)cyclopropanecarboxamide | Similar cyclopropane structure | Different bromine position may alter activity |
| N-(6-Chloropyridin-3-YL)cyclopropanecarboxamide | Chlorine instead of bromine | Potentially different reactivity |
| N-(6-Methylpyridin-3-YL)cyclopropanecarboxamide | Methyl substitution | Altered lipophilicity affecting absorption |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
